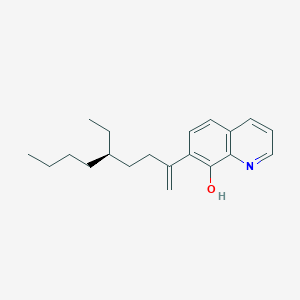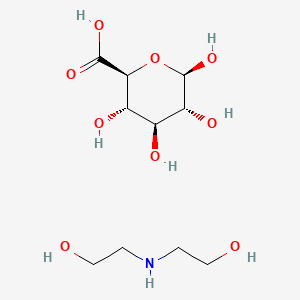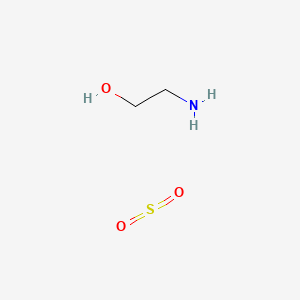
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of carbonylating agents such as phosgene or its derivatives . Another method involves the diamination of olefins, which can be catalyzed by metal catalysts . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, as well as the use of solvents such as acetonitrile or dichloromethane .
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis . In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor . Additionally, in the industrial sector, it is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- include other imidazolidinones such as 4,5-dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone and benzimidazolidin-2-ones . These compounds share a similar core structure but differ in the substituents attached to the ring.
Uniqueness: What sets 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- apart is the presence of both hydroxyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions . This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
119914-26-0 |
|---|---|
Fórmula molecular |
C11H22N2O9 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O9/c1-19-9(20-2)7(16)12-5(14)6(15)13(11(12)18)8(17)10(21-3)22-4/h5-10,14-17H,1-4H3 |
Clave InChI |
HFVCEAJGGKNPCB-UHFFFAOYSA-N |
SMILES canónico |
COC(C(N1C(C(N(C1=O)C(C(OC)OC)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
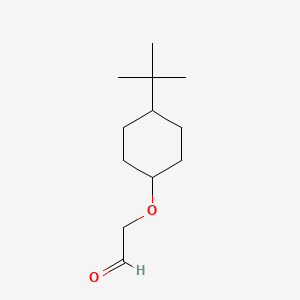

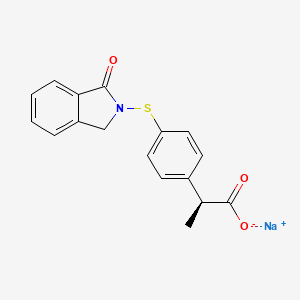

![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)

